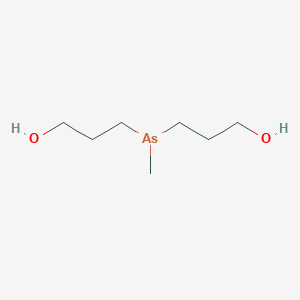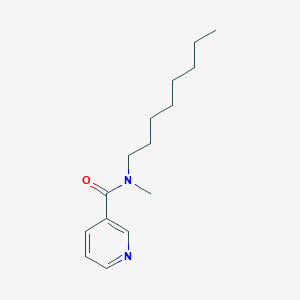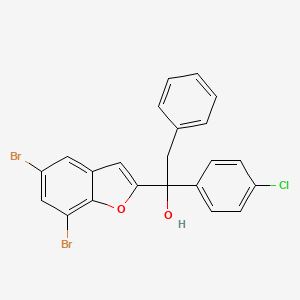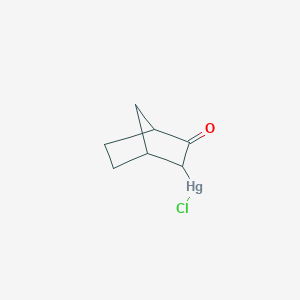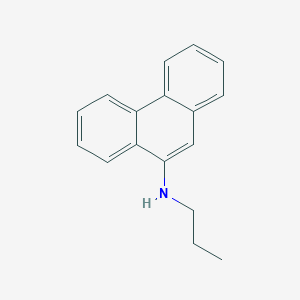![molecular formula C20H24ClN5O9S B14388297 2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate CAS No. 88684-29-1](/img/structure/B14388297.png)
2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate is a complex organic compound featuring a thiazole ring, nitro group, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the nitro group and other substituents. Key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea.
Introduction of the Nitro Group: Nitration of the thiazole ring using nitric acid.
Coupling Reactions: The nitro-thiazole derivative is then coupled with an aniline derivative under diazotization conditions.
Esterification and Carbonate Formation: The final steps involve esterification and carbonate formation using ethyl chloroformate and ethanol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The ester and carbonate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Hydrolysis: Carboxylic acids and alcohols.
科学的研究の応用
2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to the presence of the thiazole and nitro groups.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of 2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and thiazole groups makes it a versatile compound for various applications in medicinal chemistry and material science.
特性
CAS番号 |
88684-29-1 |
|---|---|
分子式 |
C20H24ClN5O9S |
分子量 |
546.0 g/mol |
IUPAC名 |
2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate |
InChI |
InChI=1S/C20H24ClN5O9S/c1-4-32-19(27)34-8-6-25(7-9-35-20(28)33-5-2)15-10-13(21)14(11-16(15)31-3)23-24-18-22-12-17(36-18)26(29)30/h10-12H,4-9H2,1-3H3 |
InChIキー |
RLFNPKRRWQLBBK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OCCN(CCOC(=O)OCC)C1=C(C=C(C(=C1)Cl)N=NC2=NC=C(S2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


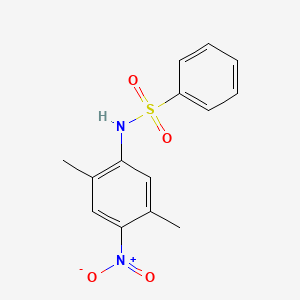

![Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]-](/img/structure/B14388218.png)
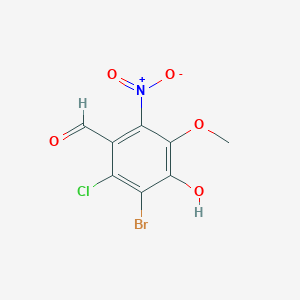
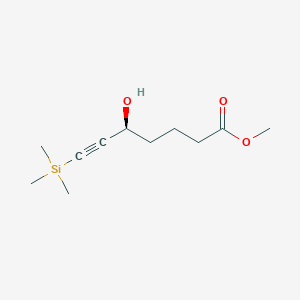

![N'-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea](/img/structure/B14388238.png)
![2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one](/img/structure/B14388251.png)
